4-CHLORO-N~1~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE
Overview
Description
4-CHLORO-N~1~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a 4-chloro substituent on the benzene ring, a 1-(4-methylbenzyl) group attached to the triazole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~1~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting 4-methylbenzylamine with a suitable precursor, such as 4-chlorobenzyl chloride, under appropriate conditions to form the triazole ring.
Sulfonamide formation: The triazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N~1~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution reactions: The chloro substituent on the benzene ring can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-CHLORO-N~1~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~1~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzenesulfonohydrazide
- 4-chlorobenzyl chloride
- 4-methylbenzyl chloride
Uniqueness
4-CHLORO-N~1~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-chloro-N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-12-2-4-13(5-3-12)10-21-11-18-16(19-21)20-24(22,23)15-8-6-14(17)7-9-15/h2-9,11H,10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUWCTIKNQTMSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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